(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

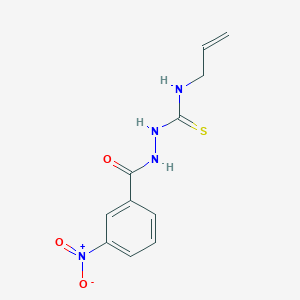

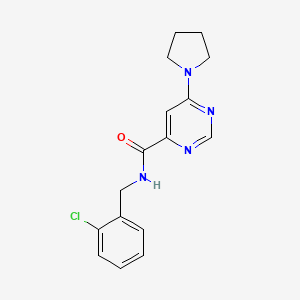

“(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a carbamate group (N-phenylcarbamate), which is derived from carbamic acid and consists of a carbonyl (C=O) group attached to an alkyl or aryl group and an amino (NH2) group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring and the carbamate group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbamate group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carbamic acid. The thiazole ring could potentially undergo electrophilic substitution at the carbon atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar carbamate group could enhance the solubility of the compound in polar solvents. The compound could potentially exhibit absorption in the UV-visible region due to the presence of the conjugated system in the thiazole ring .

Aplicaciones Científicas De Investigación

Antiviral Applications

Thiazole derivatives have been investigated for their efficacy in antiviral treatments, similar to drugs like Ribavirin .

Anticancer Activity

Some thiazoles have shown potential as anticancer agents, with certain compounds demonstrating cytotoxicity against human tumor cell lines .

Antifungal Efficacy

Thiazole compounds have been screened for antifungal activity, indicating potential use in combating fungal infections .

Antibacterial Properties

Research has shown that thiazoles can be effective against a range of bacterial strains, suggesting their use as antibacterial agents .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects for future research.

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities . The exact pathways affected by this compound and their downstream effects would require further study.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, suggesting they may have multiple effects at the molecular and cellular level

Direcciones Futuras

Future research could explore the synthesis of this compound and its derivatives, as well as their potential biological activities. Given the wide range of activities exhibited by thiazole derivatives, this compound could potentially serve as a useful scaffold for the development of new pharmaceuticals .

Propiedades

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c12-10-13-6-9(17-10)7-16-11(15)14-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLYTHUNCAFZCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OCC2=CN=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324648 |

Source

|

| Record name | (2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817549 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate | |

CAS RN |

341967-58-6 |

Source

|

| Record name | (2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-((4-chlorophenyl)sulfonyl)-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2354565.png)

![2-[(2,3-Dichlorophenyl)formamido]propanoic acid](/img/structure/B2354566.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4-dimethoxybenzamide](/img/structure/B2354568.png)

![2-Chloro-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylacetamide](/img/structure/B2354574.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2354580.png)

![N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354582.png)

![2-(2-methyl-1H-indol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxoacetamide](/img/structure/B2354584.png)